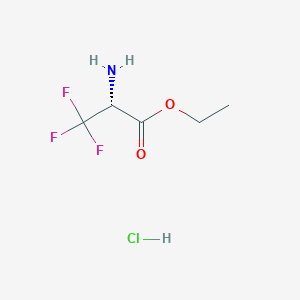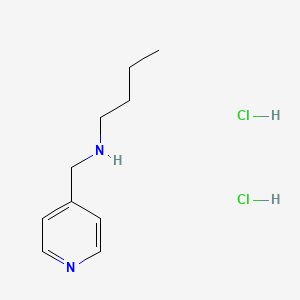amine hydrochloride CAS No. 858796-45-9](/img/structure/B6344177.png)
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride, often referred to as 5-Methyl-Furfuryl-Propylamine hydrochloride (MFPA-HCl), is an organic compound used in laboratory experiments and scientific research. It is a colorless, odorless, crystalline solid with a molecular weight of 186.63 g/mol. MFPA-HCl is miscible with water and is soluble in methanol, ethanol, and acetone. This compound has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Hydroaminomethylation (HAM) of oleochemicals, including vegetable oils, represents a significant pathway to functionalized bio-based compounds, potentially applicable to “(5-Methylfuran-2-yl)methylamine hydrochloride.” This process integrates amines onto alkyl chains, yielding bifunctional HAM-products with potential as monomers in polymer chemistry. These advancements underscore the utility of amines in creating valuable compounds for industrial use, suggesting possible applications for the compound in polymer and surface-active agent development Vanbésien, T., Nôtre, J. L., Monflier, E., & Hapiot, F. (2018).
Catalysis and Green Chemistry
The transformation of biomass into furan derivatives, including 5-hydroxymethylfurfural (HMF) and furfural, is pivotal for sustainable chemistry. “(5-Methylfuran-2-yl)methylamine hydrochloride” could find relevance in catalysis, especially in biphasic systems enhancing the yield of furan derivatives from sugars. This process is crucial for producing green solvents, fuels, and polymer precursors, showcasing the compound's potential in catalysis and sustainable material production Esteban, J., Vorholt, A., & Leitner, W. (2020).
Biomedical Research
In biomedical contexts, amines and their derivatives play critical roles in drug design and biological studies. Compounds like “(5-Methylfuran-2-yl)methylamine hydrochloride” could be investigated for their bioactivity, including antitubercular properties, by modifying existing structures to enhance efficacy and reduce toxicity. This approach aligns with ongoing research efforts to find new treatments for infectious diseases, highlighting the compound's potential utility in medicinal chemistry Asif, M. (2014).
Environmental Science
The degradation of nitrogen-containing compounds is a major environmental concern, with advanced oxidation processes (AOPs) offering a pathway to mitigate pollution. Research into the reactivity and breakdown of amines, including potentially “(5-Methylfuran-2-yl)methylamine hydrochloride,” could provide insights into environmental detoxification strategies. This is critical for addressing the persistence of hazardous compounds in water bodies, suggesting environmental applications of the compound in pollution control Bhat, A. P., & Gogate, P. (2021).
Propriétés
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPDJWUHWIOSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

amine hydrochloride](/img/structure/B6344153.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)